molecular formula C15H21BO5 B15306648 Methyl 2-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Methyl 2-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B15306648
M. Wt: 292.14 g/mol
InChI Key: LKYWLYBSHWEFGY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a boronic ester group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of a phenylboronic acid derivative with a suitable ester. One common method includes the use of pinacol boronate esters, which react with methyl 2-hydroxy-2-phenylacetate under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to act as a boronic ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The boronic ester group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura cross-coupling .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups.

    Phenylboronic acid: A simpler boronic acid derivative used in similar types of reactions.

    Pinacol boronate esters: Commonly used in organic synthesis for similar purposes.

Uniqueness

Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific structure, which includes both a boronic ester and a hydroxy group. This combination allows for a wider range of chemical reactions and applications compared to simpler boronic acid derivatives .

Properties

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

methyl 2-hydroxy-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(9-11)12(17)13(18)19-5/h6-9,12,17H,1-5H3

InChI Key

LKYWLYBSHWEFGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)OC)O

Origin of Product

United States

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